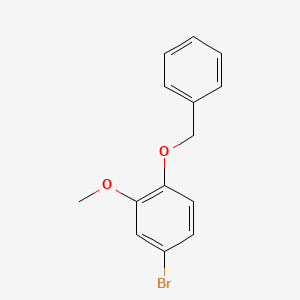

1-(Benzyloxy)-4-bromo-2-methoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGJXXCGTFMRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394191 | |

| Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63057-72-7 | |

| Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Benzyloxy)-4-bromo-2-methoxybenzene chemical properties

An In-Depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic building block in modern organic synthesis. The document details its physicochemical properties, spectroscopic signature, and established synthetic methodologies. Emphasis is placed on its chemical reactivity, particularly its utility in metal-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Furthermore, this guide explores its applications as a versatile intermediate in the fields of drug discovery and materials science, supported by field-proven insights and detailed experimental protocols. Safety, handling, and storage considerations are also addressed to ensure its proper use in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic ether. The strategic placement of its functional groups—a nucleophilic methoxy group, a cleavable benzyloxy protecting group, and a reactive bromine atom—makes it a highly valuable precursor in multi-step organic synthesis.

Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 63057-72-7[1][2] |

| Synonyms | Benzene, 4-bromo-2-methoxy-1-(phenylmethoxy)-; 4-Bromo-2-methoxy-1-(phenylmethoxy)benzene[2] |

| Molecular Formula | C₁₄H₁₃BrO₂[1][2] |

| InChI Key | AEGJXXCGTFMRGY-UHFFFAOYSA-N[2] |

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 293.16 g/mol | [1][3][4] |

| Appearance | White to Off-White Solid | [2][5] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for its identification and for monitoring reaction progress.

| Technique | Key Features and Expected Chemical Shifts (δ) |

| ¹H NMR | ~7.50 - 7.28 ppm (m, 5H): Protons of the benzyl group phenyl ring. ~7.11 ppm (d, J ≈ 2.3 Hz, 1H): Aromatic proton ortho to the bromine atom. ~7.01 ppm (dd, J ≈ 8.6, 2.3 Hz, 1H): Aromatic proton ortho to the methoxy group and meta to the bromine. ~6.91 ppm (d, J ≈ 8.6 Hz, 1H): Aromatic proton meta to the methoxy group and ortho to the benzyloxy group. ~5.09 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. ~3.85 ppm (s, 3H): Methyl protons (-OCH₃) of the methoxy group.[3] |

| ¹³C NMR | ~150-160 ppm: Aromatic carbons attached to oxygen (C-O). ~137 ppm: Quaternary carbon of the benzyl ring attached to the methylene group. ~127-129 ppm: Aromatic carbons of the benzyl ring. ~110-125 ppm: Aromatic carbons of the substituted benzene ring. ~113 ppm: Carbon attached to bromine (C-Br). ~71 ppm: Methylene carbon (-CH₂-) of the benzyl group. ~56 ppm: Methyl carbon (-OCH₃) of the methoxy group. |

| IR Spectroscopy | ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -CH₃). ~1600, ~1500 cm⁻¹: Aromatic C=C ring stretching. ~1250 cm⁻¹: Aryl-O-C asymmetric stretching (ether linkage). ~1050 cm⁻¹: Aryl-O-C symmetric stretching. ~600-500 cm⁻¹: C-Br stretching. |

| Mass Spec. | Molecular Ion (M⁺): Expected isotopic pattern for one bromine atom at m/z 292 and 294 (approx. 1:1 ratio).[4] Primary Fragment: Loss of the benzyl group (C₇H₇) leading to a fragment at m/z 91 (tropylium ion). |

Synthesis and Manufacturing

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.

Causality Behind Experimental Choices:

-

Reactants: The synthesis starts from the commercially available 4-bromo-2-methoxyphenol. Its hydroxyl group is acidic enough to be deprotonated by a moderate base. Benzyl bromide is used as the benzyl source; it is a highly effective electrophile due to the stability of the benzylic carbocation-like transition state.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is chosen.[6] It effectively solvates the cation (e.g., K⁺) but not the phenoxide anion, leaving the anion highly nucleophilic and accessible for reaction.[6]

-

Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without promoting significant side reactions.[3][6]

-

Temperature: The reaction is often heated (e.g., 80 °C) to increase the reaction rate and ensure it proceeds to completion in a reasonable timeframe.[3]

Detailed Experimental Protocol: Synthesis

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-methoxyphenol (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (2.9 eq) followed by N,N-dimethylformamide (DMF) to create a stirrable suspension.[3]

-

Alkylation: Add benzyl bromide (1.0-1.1 eq) to the mixture.[3][6]

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.[3] Monitor the disappearance of the starting phenol using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.[3][6]

-

Washing: Combine the organic layers and wash with water and then with a saturated brine solution to remove residual DMF and inorganic salts.[3][6]

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield the final product as a light-colored solid.[3]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the carbon-bromine (C-Br) bond, which serves as a versatile handle for introducing molecular complexity via cross-coupling reactions.[7][8] The electron-donating methoxy and benzyloxy groups activate the aromatic ring, which can facilitate the initial oxidative addition step in many palladium-catalyzed cycles.[9]

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between the aryl bromide and an organoboron species. This reaction is fundamental in synthesizing biaryl structures, which are prevalent motifs in pharmaceuticals.[9][10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).[11]

-

Solvent: Add a solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 5:1 ratio).[11]

-

Degassing: Bubble nitrogen or argon gas through the mixture for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq), under a nitrogen atmosphere.[11]

-

Reaction: Heat the mixture to 90-100 °C and stir for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.[11]

-

Workup: Cool the reaction to room temperature and quench with water.

-

Extraction: Extract the mixture with ethyl acetate. Combine the organic layers and wash with brine.[11]

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the desired biaryl compound.

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient itself, this compound is a crucial intermediate for building more complex, biologically active molecules.[8]

-

Scaffold for Bioactive Molecules: The benzyloxy and methoxy-substituted phenyl ring is a common feature in medicinal chemistry. The benzyloxy group, in particular, is found in various compounds investigated for therapeutic potential, including monoamine oxidase (MAO) inhibitors and dopamine receptor antagonists.[12][13] The benzyloxy group can serve as a protecting group for a phenol, which can later be revealed to act as a key hydrogen bond donor in a drug-target interaction.

-

Kinase Inhibitor Synthesis: Derivatives of structurally similar compounds, such as 4-(benzyloxy)-2-bromo-1-fluorobenzene, have been synthesized and evaluated as inhibitors of key signaling proteins like PI3Kα and mTOR, which are often dysregulated in cancer.[14] The core structure provided by this reagent allows for the systematic exploration of chemical space around a validated pharmacophore.

-

Versatility in Lead Optimization: In drug discovery campaigns, the bromine atom allows for rapid diversification of a lead compound. A library of analogs can be quickly synthesized via various cross-coupling reactions (Suzuki, Buchwald-Hartwig amination, Sonogashira, etc.), enabling the fine-tuning of properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).[7][8]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Classification:

-

H318: Causes serious eye damage.[15]

-

H335: May cause respiratory irritation.[15]

-

H410: Very toxic to aquatic life with long-lasting effects.[15]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[16][17]

-

Eye/Face Protection: Wear safety goggles or a face shield.[17]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[16][17] Avoid contact with skin.

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[16]

Storage:

Conclusion

This compound is a synthetically valuable and versatile chemical building block. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an important intermediate for academic and industrial researchers. The primary utility of this compound lies in its capacity to undergo reliable carbon-carbon and carbon-heteroatom bond-forming reactions at the C-Br position, providing efficient access to a diverse range of complex organic molecules relevant to drug discovery and materials science. Proper understanding of its properties, reactivity, and safety protocols is essential for its effective and safe application in the laboratory.

References

-

PubChem. This compound. [Link]

-

PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Chemsrc. This compound | CAS#:63057-72-7. [Link]

-

PubMed Central - NIH. 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubMed Central - NIH. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

-

NIH. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 63057-72-7 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. echemi.com [echemi.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. This compound | CAS#:63057-72-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-4-bromo-2-methoxybenzene (CAS No. 63057-72-7), a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, mechanistic underpinnings, key reactions, and applications. It offers detailed experimental protocols, analytical data, and safety guidelines to ensure proficient and safe handling. The guide emphasizes the compound's role as a versatile building block, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Compound Profile and Strategic Importance

This compound is a polysubstituted aromatic compound featuring three key functional groups: a bromo substituent, a methoxy group, and a benzyloxy protecting group. This strategic combination makes it a highly valuable and versatile intermediate in multi-step organic synthesis.

-

The Bromo Group : Serves as a primary reactive site for carbon-carbon and carbon-heteroatom bond formation via a wide array of cross-coupling reactions.

-

The Methoxy Group : An electron-donating group that influences the reactivity of the aromatic ring.

-

The Benzyloxy Group : A robust and reliable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions, revealing a hydroxyl group for further functionalization.

Its utility is particularly pronounced in the synthesis of bioactive molecules, where its derivatives have been explored for potential anti-cancer and anti-inflammatory properties.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 63057-72-7 | [2][3] |

| Molecular Formula | C₁₄H₁₃BrO₂ | [2][4][5] |

| Molecular Weight | 293.16 g/mol | [1][2] |

| Appearance | White to yellow powder or crystals | [2] |

| Purity | Typically ≥97% | [4] |

| Topological Polar Surface Area | 18.5 Ų | [6] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved via the Williamson ether synthesis.[7][8][9][10] This reaction involves the O-alkylation of a phenoxide with an alkyl halide and proceeds through a classic Sₙ2 mechanism.[8][9][11]

Reaction Scheme: 4-Bromo-2-methoxyphenol reacts with benzyl bromide in the presence of a mild base to yield the target compound.[12]

Caption: Williamson Ether Synthesis Workflow.

Causality Behind Experimental Choices:

-

Starting Material : 4-Bromo-2-methoxyphenol provides the core aromatic scaffold.

-

Alkylating Agent : Benzyl bromide is an excellent electrophile for Sₙ2 reactions because the benzylic carbon is highly susceptible to nucleophilic attack and the resulting transition state is stabilized by the adjacent phenyl ring.

-

Base : A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is ideal. Its role is to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[11] Stronger bases like sodium hydride could be used but may promote side reactions.[11] K₂CO₃ is sufficient because the pKa of phenols (around 10) is low enough for deprotonation to occur readily.

-

Solvent : A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred.[11] These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and available to attack the benzyl bromide.[8][11]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for selective transformations at different sites of the molecule.

Caption: Key Synthetic Transformations.

-

Palladium-Catalyzed Cross-Coupling Reactions : The carbon-bromine bond is the primary site for modification. This compound is an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions.

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids or esters introduces new aryl or heteroaryl groups, creating complex biaryl structures.[13] These motifs are common in pharmaceuticals.

-

Buchwald-Hartwig Amination : Forms carbon-nitrogen bonds by coupling with primary or secondary amines, leading to substituted anilines that are prevalent in drug molecules.

-

Sonogashira Coupling : Reaction with terminal alkynes provides access to arylalkynes, important intermediates for synthesizing heterocyclic compounds and conjugated materials.

-

-

Deprotection (Debenzylation) : The benzyloxy group can be selectively cleaved, typically via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C). This unmasks the phenol, allowing for subsequent reactions at the oxygen atom, such as esterification or another etherification.

These reactions enable chemists to use this compound as a scaffold, systematically building molecular complexity to synthesize targeted drug candidates and other functional molecules.[1]

Analytical and Spectroscopic Data

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for this compound.

| Technique | Data |

| ¹H-NMR | (500 MHz, CDCl₃): δ = 3.88 (3H, s), 5.14 (2H, s), 6.76 (1H, d, J = 8.54), 6.96-6.99 (1H, dd, J = 8.73, 6.96), 7.02 (1H, d, J = 2.5), 7.30-7.50 (5H, m).[6] |

| ¹³C-NMR | (125 MHz, CDCl₃): δ = 56.17, 71.22, 113.39, 115.29, 115.42, 127.30, 128.00, 128.62, 136.74, 147.40, 150.51.[6] |

| IR (NaCl) | νₘₐₓ 1502, 1455, 1398, 1249, 1217, 1183, 1134, 1012, 846, 795, 746, 697 cm⁻¹.[6] |

| HRMS | (ESI-TOF, m/z): calcd for C₁₄H₁₇BrNO₂ (M+NH₄)⁺ = 310.0437, found 310.0435.[6] |

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.[2]

-

Precautions for Safe Handling : Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols. Use in a well-ventilated area, preferably a fume hood.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Wash hands thoroughly after handling.[2]

-

Conditions for Safe Storage : Keep the container tightly closed in a dry and well-ventilated place.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

-

Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

-

First Aid Measures :

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[2]

-

Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[2]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

-

In all cases of exposure, consult a physician.[2]

-

Detailed Experimental Protocol

This section provides a self-validating protocol for the synthesis of this compound.

Synthesis of this compound

Materials:

-

4-Bromo-2-methoxyphenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous K₂CO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-methoxyphenol (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

-

Addition of Base : Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

-

Addition of Alkylating Agent : Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring (Self-Validation) : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexanes).

-

Validation Checkpoint: The starting phenol spot should gradually disappear, and a new, less polar product spot should appear. The reaction is typically complete within 2-4 hours.

-

-

Workup : Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water or a saturated aqueous K₂CO₃ solution.[6]

-

Extraction : Extract the aqueous layer three times with ethyl acetate.[6]

-

Washing : Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[6]

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Validation Checkpoint: The crude product should be an off-white or pale yellow solid/oil.

-

-

Purification : Purify the crude product by silica gel column chromatography, typically eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes).[6]

-

Final Product : Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white solid.[6] Confirm identity and purity using NMR spectroscopy as detailed in Section 4.

References

-

abcr Gute Chemie . AB273308 | CAS 63057-72-7. [Link]

-

Chemsrc . This compound | CAS#:63057-72-7. [Link]

-

PubMed Central (PMC) - NIH . 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

-

Chemsrc . Buy this compound from.... [Link]

-

Cram . Williamson Ether Synthesis Lab Report - 1468 Words. [Link]

-

Beilstein Journals . Supplementary Information. [Link]

-

The Royal Society of Chemistry . Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

-

The Royal Society of Chemistry . SUPPORTING INFORMATION. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL . 1-(benzyloxy)-4-methoxybenzene. [Link]

-

PubChem . 4-(Benzyloxy)-1-bromo-2-methoxybenzene | C14H13BrO2 | CID 12985923. [Link]

-

Reddit . Williamson ether synthesis help : r/chemhelp. [Link]

-

J&K Scientific LLC . Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry . The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts . 15.3: The Williamson Ether Synthesis. [Link]

-

PubChem . This compound | C14H13BrO2 | CID 3613128. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. This compound | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. Williamson Ether Synthesis Lab Report - 1468 Words | Cram [cram.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AB273308 | CAS 63057-72-7 – abcr Gute Chemie [abcr.com]

1-(Benzyloxy)-4-bromo-2-methoxybenzene molecular weight and formula

An In-Depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene for Advanced Research

For researchers, scientists, and professionals in drug development, this compound is a key chemical intermediate. Its distinct structure, featuring a strategically placed bromine atom and a benzyloxy protecting group, makes it a highly versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Molecular Profile

This compound is an aromatic ether. Its IUPAC name is 4-bromo-2-methoxy-1-(phenylmethoxy)benzene[1]. The molecule's utility in synthetic chemistry is derived from the interplay of its three key functional groups: the methoxy group, the benzyloxy group, and the bromine atom, all attached to a benzene ring.

The molecular formula for this compound is C₁₄H₁₃BrO₂ [1][2][3]. Its molecular weight is approximately 293.16 g/mol [3][4].

Physicochemical and Safety Data

A summary of the key properties and identifiers for this compound is presented below. This data is essential for experimental planning, safety assessments, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 293.16 g/mol | [3][4] |

| CAS Number | 63057-72-7 | [1][2][3][5] |

| IUPAC Name | 4-bromo-2-methoxy-1-(phenylmethoxy)benzene | [1] |

| Synonyms | 2-(Benzyloxy)-5-bromoanisole, 4-Bromo-2-methoxy-1-phenylmethoxybenzene | [4] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage Conditions | Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage is at room temperature.[4][6] | |

| Key GHS Hazard Statements | H315 : Causes skin irritation.H318 : Causes serious eye damage.H335 : May cause respiratory irritation.H410 : Very toxic to aquatic life with long lasting effects. | [4][7] |

| Key GHS Precautionary Statements | P261 : Avoid breathing dust.P273 : Avoid release to the environment.P280 : Wear protective gloves/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310 : Immediately call a POISON CENTER or doctor. | [4][7] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for preparing this compound is through a Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide. In this case, 4-bromo-2-methoxyphenol is reacted with benzyl bromide.[8]

The choice of a polar aprotic solvent like DMF is critical as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby favoring the desired O-alkylation over potential C-alkylation side reactions.[9] Potassium carbonate serves as a suitable non-nucleophilic base to deprotonate the phenol without competing in the substitution reaction.[9]

Detailed Step-by-Step Methodology

-

Preparation : To a solution of 4-bromo-2-methoxyphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.3 equivalents).

-

Addition of Alkylating Agent : Stir the resulting suspension at room temperature and add benzyl bromide (1.1 equivalents) dropwise.

-

Reaction : Continue stirring the reaction mixture at room temperature for approximately 3-6 hours.

-

Monitoring : The reaction's progress should be monitored using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup : Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification : Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation : Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Caption: Workflow for the Williamson ether synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the distinct reactivity of its functional groups.

-

The Bromine Handle : The carbon-bromine bond is the primary reactive site for constructing more complex molecular architectures. It readily participates in various palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.[10] These include:

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a widely used method for creating biaryl structures, which are common motifs in pharmaceuticals.[11]

-

Heck Reaction : Formation of carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination : Formation of carbon-nitrogen bonds with amines.

-

-

The Benzyloxy Protecting Group : The benzyloxy group serves as a robust protecting group for the phenolic oxygen.[10] It is stable under a wide range of reaction conditions, including those used for cross-coupling. It can be selectively removed later in a synthetic sequence, typically by catalytic hydrogenation, to reveal the free phenol, which can then be used for further functionalization.

This dual functionality makes the compound an ideal intermediate. For example, the bromine can be used to couple the aromatic ring to another molecular fragment, and the benzyloxy group can be deprotected to introduce a new functional group or linkage point. This strategic utility is valuable in building libraries of compounds for drug discovery, where structural diversity is key. Halogenated and benzyloxy-containing aromatic scaffolds are prevalent in medicinal chemistry, with derivatives being explored for applications such as anticancer agents and selective PPARα agonists for treating retinal disorders.[12][13]

Caption: Synthetic utility in a Suzuki coupling followed by deprotection.

Safety, Handling, and Storage

As a hazardous chemical, this compound requires strict adherence to safety protocols.

-

Engineering Controls : All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Personal Protective Equipment (PPE) : Wear appropriate laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield to prevent skin and eye contact.[5][6]

-

Handling : Avoid generating dust. Wash hands thoroughly after handling and before breaks.[6] Contaminated clothing should be removed and washed before reuse.[7]

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[6]

-

Eye Contact : Rinse immediately and cautiously with plenty of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediately seek medical attention.[6][7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

-

-

Storage : Store in a tightly closed container in a dry and cool place, away from incompatible materials.[6]

References

- Santa Cruz Biotechnology. (n.d.). This compound.

- Echemi. (n.d.). This compound | 63057-72-7.

- Chemsrc. (2025). This compound | CAS#:63057-72-7.

- ChemicalBook. (n.d.). This compound synthesis.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-(Benzyloxy)-1-bromo-2-methoxybenzene. National Center for Biotechnology Information.

- BenchChem. (n.d.). 4-(Benzyloxy)-2-bromoanisole.

- PubChem. (n.d.). 1-(Benzyloxy)-2-bromo-4-methylbenzene. National Center for Biotechnology Information.

- Echemi. (n.d.). This compound Safety Data Sheets.

- Thermo Fisher Scientific. (2009). Safety Data Sheet.

- ChemicalBook. (n.d.). This compound | 63057-72-7.

- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene.

- PubMed Central (PMC). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. National Institutes of Health.

- BenchChem. (2025). A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- PubMed Central (PMC). (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. National Institutes of Health.

Sources

- 1. This compound | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 63057-72-7 [amp.chemicalbook.com]

- 5. This compound | CAS#:63057-72-7 | Chemsrc [chemsrc.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 1-(Benzyloxy)-4-bromo-2-methoxybenzene

An In-depth Technical Guide to 4-Bromo-2-methoxy-1-(phenylmethoxy)benzene

This guide provides a comprehensive technical overview of 4-bromo-2-methoxy-1-(phenylmethoxy)benzene, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, physicochemical properties, synthesis, characterization, reactivity, and safety protocols. The information is presented to support practical laboratory applications and further research endeavors.

Compound Identification and Properties

The compound commonly referred to as 1-(Benzyloxy)-4-bromo-2-methoxybenzene is systematically named according to IUPAC nomenclature to ensure clarity and precision in scientific communication.

1.1. IUPAC Nomenclature and Structural Information

The definitive IUPAC name for this compound is 4-bromo-2-methoxy-1-(phenylmethoxy)benzene .[1] This name precisely describes the arrangement of substituents on the benzene ring: a bromine atom at position 4, a methoxy group (-OCH₃) at position 2, and a benzyloxy group (-OCH₂C₆H₅) at position 1.

-

Molecular Formula: C₁₄H₁₃BrO₂[1]

1.2. Physicochemical Properties

A summary of the key physical and chemical properties is provided in the table below. These properties are essential for handling, storage, and designing experimental procedures.

| Property | Value | Source |

| Molecular Weight | 293.15 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | Typically >97% | [3] |

| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and DMF. | Inferred from synthesis protocols |

Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for preparing 4-bromo-2-methoxy-1-(phenylmethoxy)benzene is the Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol with an alkyl halide.

2.1. Reaction Principle

The synthesis proceeds via an Sₙ2 mechanism. The phenolic hydroxyl group of 4-bromo-2-methoxyphenol is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.[4][5]

2.2. Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis, purification, and confirmation of the final product.

Caption: General workflow for the synthesis of 4-bromo-2-methoxy-1-(phenylmethoxy)benzene.

2.3. Detailed Experimental Protocol

This protocol is adapted from standard high-yield Williamson ether synthesis procedures.[5]

Materials:

-

4-Bromo-2-methoxyphenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methoxyphenol in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.

-

Alkylation: Add benzyl bromide dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-8 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline the standard analytical techniques employed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. While experimental data for the title compound is not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds.[6]

¹H NMR (Proton NMR):

-

Aromatic Protons (Benzene Ring): Multiplets in the range of δ 6.8-7.2 ppm.

-

Aromatic Protons (Benzyl Group): A multiplet corresponding to 5 protons is expected around δ 7.3-7.5 ppm.[7]

-

Methylene Protons (-OCH₂-): A characteristic singlet for the two benzylic protons is expected around δ 5.1 ppm.[7]

-

Methoxy Protons (-OCH₃): A sharp singlet for the three methyl protons is expected around δ 3.8-3.9 ppm.[7][8]

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Signals expected in the range of δ 110-160 ppm.

-

Methylene Carbon (-OCH₂-): Signal expected around δ 71 ppm.[7]

-

Methoxy Carbon (-OCH₃): Signal expected around δ 56 ppm.[8]

Experimental Protocol: [9]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the spectra, using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) as an internal reference.

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Molecular Ion Peak [M]⁺: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 292 and 294.

-

High-Resolution Mass Spectrometry (HRMS): Calculated m/z for C₁₄H₁₃⁷⁹BrO₂ is 292.0099, and for C₁₄H₁₃⁸¹BrO₂ is 294.0078.

-

Key Fragments: A prominent fragment is often observed at m/z 91, corresponding to the tropylium cation [C₇H₇]⁺ from the cleavage of the benzyl group.

Experimental Protocol: [9]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze using an ESI-TOF or Orbitrap mass spectrometer for HRMS or a GC-MS with an Electron Ionization (EI) source for fragmentation analysis.

3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps identify the functional groups present in the molecule.

-

C-O-C (Ether) Stretch: Strong bands expected in the 1250-1000 cm⁻¹ region.

-

=C-H (Aromatic) Stretch: Bands typically appear above 3000 cm⁻¹.

-

C=C (Aromatic) Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

-CH₂- Stretch: Bands around 2950-2850 cm⁻¹.

Reactivity and Applications

4-bromo-2-methoxy-1-(phenylmethoxy)benzene is a versatile intermediate in organic synthesis, primarily due to the presence of the aryl bromide functionality.

4.1. Suzuki-Miyaura Cross-Coupling

The compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The carbon-bromine bond can be readily converted to a carbon-carbon bond by reacting with an organoboron compound. This makes it a significant building block for creating more complex molecules with potential biological activity.[10]

4.2. Synthetic Utility Logic

The following diagram outlines the logical flow of its use as a synthetic intermediate.

Caption: Key synthetic transformations of 4-bromo-2-methoxy-1-(phenylmethoxy)benzene.

4.3. Other Potential Reactions

-

Buchwald-Hartwig Amination: The aryl bromide can be converted to an arylamine.

-

Grignard Reagent Formation: Reaction with magnesium metal can form a Grignard reagent, which can then be used to react with various electrophiles.

-

Deprotection: The benzyloxy group is a protecting group for the phenol, which can be removed via catalytic hydrogenation (H₂/Pd-C) to reveal the free hydroxyl group for further functionalization.

Safety and Handling

Proper safety precautions are mandatory when handling this compound. Users should always consult the full Safety Data Sheet (SDS) before use.[11]

-

General Hazards: May be harmful if swallowed and can cause skin irritation.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12]

References

-

PubChem. this compound | C14H13BrO2 | CID 3613128. National Center for Biotechnology Information. Available from: [Link]

-

Zhang, L., et al. 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(11), o2891. Available from: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. 1-(benzyloxy)-4-methoxybenzene. Available from: [Link]

-

Beilstein Journals. Supplementary Information for: A mild and selective method for the bromination of phenols and electron-rich arenes using N-bromosuccinimide and catalytic trifluoroacetic acid. Available from: [Link]

-

Chemsrc. this compound | CAS#:63057-72-7. Available from: [Link]

Sources

- 1. This compound | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:63057-72-7 | Chemsrc [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(benzyloxy)-4-methoxybenzene [orgspectroscopyint.blogspot.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Structure and synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

An In-Depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene: Structure, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document delineates its chemical structure, physicochemical properties, and critically evaluates its primary synthesis route via the Williamson ether synthesis. Authored for researchers, scientists, and professionals in drug development, this paper emphasizes the mechanistic rationale behind the synthetic protocol, potential side reactions, and optimization strategies. Furthermore, it explores the compound's significance as a versatile building block in the construction of complex molecular architectures for medicinal chemistry and materials science.

Introduction and Structural Analysis

This compound is an aromatic ether that serves as a valuable precursor in multi-step organic syntheses.[1] Its structure is characterized by a benzene ring substituted with three key functional groups: a benzyloxy group, a bromine atom, and a methoxy group.[1] The strategic placement of these moieties—particularly the reactive bromine atom and the benzyloxy protecting group—makes it a highly versatile reagent.[1] The electron-donating nature of the methoxy and benzyloxy groups activates the aromatic ring, influencing its reactivity in subsequent transformations.[1]

The IUPAC name for this compound is 4-bromo-2-methoxy-1-(phenylmethoxy)benzene.[2] It is also known by synonyms such as 2-(Benzyloxy)-5-bromoanisole.[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 63057-72-7 | [2][3][4] |

| Molecular Formula | C₁₄H₁₃BrO₂ | [2][4] |

| Molecular Weight | 293.15 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |

Molecular Structure Visualization

The chemical structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Synthesis Pathway and Mechanistic Insights

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis.[5][6] This classic organic reaction involves the nucleophilic substitution (Sɴ2) of a halide by an alkoxide or phenoxide ion.[7][8] In this specific case, the synthesis involves two primary stages:

-

Preparation of the Phenolic Precursor : Synthesis of 4-bromo-2-methoxyphenol.

-

Williamson Ether Synthesis : O-alkylation of 4-bromo-2-methoxyphenol with benzyl bromide.[9]

Stage 1: Synthesis of 4-Bromo-2-methoxyphenol

The starting material for the etherification is 4-bromo-2-methoxyphenol, also known as 4-bromoguaiacol.[10] This intermediate is typically synthesized via the electrophilic bromination of 2-methoxyphenol (guaiacol).[10]

-

Rationale : The hydroxyl (-OH) and methoxy (-OCH₃) groups on guaiacol are strong ortho-, para-directing activators. Due to steric hindrance from the adjacent methoxy group, bromination preferentially occurs at the para position relative to the hydroxyl group. Common brominating agents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) are used.[10] Careful control of stoichiometry is crucial to prevent the formation of di-brominated side products, such as 4,6-dibromo-2-methoxyphenol.[10]

Stage 2: Williamson Ether Synthesis

This stage is the core of the synthesis, forming the desired ether linkage. The reaction proceeds via an Sɴ2 mechanism.[11]

-

Mechanism :

-

Deprotonation : A base, typically a moderate one like potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 4-bromo-2-methoxyphenol to form a nucleophilic phenoxide ion.[12]

-

Nucleophilic Attack : The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide.[12]

-

Displacement : This attack occurs in a single, concerted step, displacing the bromide ion as the leaving group to form the final ether product.[5][6]

-

-

Causality Behind Experimental Choices :

-

Solvent : A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is preferred.[12] These solvents effectively solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and available to react.[12] Protic solvents are avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity and potentially promoting side reactions.[12]

-

Base : Potassium carbonate is an ideal base as it is strong enough to deprotonate the phenol but not so strong as to promote significant elimination side reactions with the alkyl halide.[12]

-

Alkylating Agent : Benzyl bromide is an excellent substrate for Sɴ2 reactions. It is a primary halide with an adjacent phenyl ring that stabilizes the transition state, leading to a high reaction rate.[7][11]

-

Overall Synthesis Workflow

The two-stage synthesis is illustrated in the diagram below.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 63057-72-7 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

An In-Depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Introduction

This compound is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring a strategically positioned bromine atom, a methoxy group, and a benzyloxy protecting group, renders it a highly versatile and valuable synthetic intermediate.[1] The bromine atom serves as a key functional handle for introducing molecular complexity via a variety of metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular frameworks.[1] Furthermore, the benzyloxy group acts as a robust protecting group for a phenol functionality, which can be selectively removed under specific conditions to reveal a reactive hydroxyl group.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's characteristics and utility as a building block in modern synthetic chemistry.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and characteristics are essential for laboratory handling, reaction setup, and analytical characterization.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 63057-72-7 | [2][3][4] |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 293.15 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [4] |

| Purity | Typically ≥97% | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage | Sealed in a dry place at room temperature | [4] |

| Melting Point | No data available | [5] |

| Boiling Point | No data available |[5] |

Synonyms: This compound is also known by several other names, including 4-bromo-2-methoxy-1-phenylmethoxybenzene and 4-(benzyloxy)-3-methoxy-bromobenzene.[3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzyloxy phenyl ring (typically in the 7.3-7.5 ppm range) and the disubstituted methoxybenzene ring.[6] A characteristic singlet for the benzyloxy methylene (-OCH₂-) protons would appear around 5.0 ppm, and a singlet for the methoxy (-OCH₃) protons would be observed around 3.8 ppm.

-

¹³C NMR: The carbon NMR would display signals corresponding to the 14 carbon atoms in the molecule. The aromatic carbons would resonate in the 110-160 ppm region, while the benzyloxy methylene carbon would appear around 70 ppm and the methoxy carbon around 56 ppm.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to aromatic C-H stretching (3100-3000 cm⁻¹), aliphatic C-H stretching from the methylene group (2950-2850 cm⁻¹), aromatic C=C ring stretching (1600-1400 cm⁻¹), and strong C-O ether stretches (1250-1000 cm⁻¹).[9] A band in the 600-500 cm⁻¹ region would indicate the C-Br stretch.[9]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Reactivity

The strategic arrangement of functional groups in this compound dictates its synthesis and subsequent chemical reactivity, making it a cornerstone intermediate.

Recommended Synthesis: Williamson Ether Synthesis

The most direct and common method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion generated from 4-bromo-2-methoxyphenol acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.[10][11]

Causality Behind Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol to form the reactive phenoxide but is not so harsh as to promote side reactions. Its insolubility in some organic solvents can be advantageous, simplifying workup.[11]

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen to solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the rate of the Sₙ2 reaction.[11]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-methoxyphenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water & Brine

Procedure:

-

To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.3 eq).

-

Stir the resulting suspension at room temperature.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Allow the reaction to stir at room temperature for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[11]

Caption: Workflow for the Williamson ether synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a precursor for more complex molecules. The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful and widely used reaction for forming carbon-carbon bonds. In this context, this compound can be coupled with a variety of organoboron compounds (boronic acids or esters) to create biaryl or aryl-alkenyl structures, which are common motifs in pharmaceuticals.[1][12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 63057-72-7 [amp.chemicalbook.com]

- 5. This compound | CAS#:63057-72-7 | Chemsrc [chemsrc.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(benzyloxy)-4-methoxybenzene [orgspectroscopyint.blogspot.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

1-(Benzyloxy)-4-bromo-2-methoxybenzene safety and hazards information

An In-Depth Technical Guide to the Safety and Hazards of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Authored by a Senior Application Scientist

This document provides a comprehensive safety and hazard profile of this compound (CAS No. 63057-72-7), a chemical intermediate frequently utilized in organic synthesis and drug development. This guide is intended for researchers, scientists, and laboratory professionals, offering technical insights and field-proven protocols to ensure safe handling and mitigate potential risks associated with its use.

Compound Identification and Physicochemical Profile

A foundational understanding of a compound's identity and properties is paramount to a robust safety assessment. This compound is an aromatic ether derivative. Its structural and physical characteristics are summarized below.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-2-methoxy-1-phenylmethoxybenzene | PubChem[1] |

| Synonyms | 2-(Benzyloxy)-5-bromoanisole; 4-Bromo-2-methoxy-1-phenylmethoxybenzene | ChemicalBook[2] |

| CAS Number | 63057-72-7 | PubChem[1][3] |

| Molecular Formula | C₁₄H₁₃BrO₂ | PubChem[1] |

| Molecular Weight | 293.15 g/mol | PubChem[1] |

| Appearance | White to Off-White Solid | ChemicalBook[2] |

| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook[2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | ChemicalBook[2] |

GHS Hazard Identification and Classification

Regulatory classification provides a standardized framework for understanding the intrinsic hazards of a chemical. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, primarily due to its corrosive and irritant properties, as well as its significant environmental toxicity.[1][3]

Table 2: GHS Classification | Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Danger [1][3] | | Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | | | | Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | | | | Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | | | | Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | | |Aggregated GHS information is provided by 38 companies from 1 notification to the ECHA C&L Inventory.[1][4]

Toxicological Profile and Health Effects

The primary health risks associated with this compound are localized to the points of direct contact: skin, eyes, and the respiratory system.

-

Ocular Hazard (H318): The classification as "Causes serious eye damage" (Category 1) is the most significant health concern.[1][3] Contact can lead to irreversible damage. This necessitates the mandatory use of robust eye protection, as standard safety glasses may be insufficient.

-

Dermal Hazard (H315): The compound causes skin irritation.[1][3] Prolonged or repeated contact should be avoided, as it may lead to dermatitis. The causality lies in the chemical's ability to disrupt the lipid barrier of the skin.

-

Respiratory Hazard (H335): As a solid, the primary risk of respiratory irritation comes from inhaling dust or aerosols.[1][3] This highlights the importance of handling the material in a well-ventilated area, preferably within a fume hood, to minimize airborne particulate concentration.

-

Data Gaps: It is crucial to note that comprehensive toxicological properties, such as carcinogenicity, mutagenicity, and reproductive toxicity, have not been thoroughly investigated. In the absence of data, a precautionary principle must be applied, treating the compound as potentially hazardous in these respects.

Emergency Procedures: A Self-Validating System

A prepared response to an emergency is a self-validating system of safety. The following protocols are designed to be clear, logical, and effective.

Caption: Emergency response decision tree for exposure or spills.

4.1 First Aid Measures

-

Eye Contact: Immediately rinse with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical help.[3][5] The imperative for immediate and prolonged flushing is to dilute and remove the chemical to minimize tissue damage.

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of water.[3][5] If skin irritation occurs, get medical help.[3]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][5] If you feel unwell, get medical help.[3]

-

Ingestion: Wash out the mouth with copious amounts of water.[5] Do not induce vomiting. Seek medical attention.[5][6]

4.2 Fire-Fighting Measures

-

Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[5]

-

Specific Hazards: The compound is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen halides.[7]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[5]

4.3 Accidental Release Measures

-

Personal Precautions: Avoid breathing dust and avoid substance contact. Wear suitable personal protective equipment (PPE), including an approved respirator, gloves, and eye protection.[5] Ensure adequate ventilation.

-

Environmental Precautions: Do not allow the material to enter drains or water courses.[5] This is critical due to its classification as very toxic to aquatic life.[1][3] Spillage must be collected.[3]

-

Methods for Cleaning Up: Mix the spilled solid with sand or a similar inert absorbent material.[5] Sweep up the mixture and place it in a tightly closed, labeled container for disposal.[5]

Laboratory Handling and Storage Protocol

Proactive safety through established protocols is the cornerstone of laboratory research. The following workflow is designed to minimize exposure and ensure chemical integrity.

Caption: Standard Operating Procedure for Safe Laboratory Handling.

5.1 Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably a certified chemical fume hood, to control exposure to dust.[3]

-

Eye/Face Protection: Wear chemical splash goggles that meet EN166 or NIOSH standards. The risk of serious eye damage (H318) makes this non-negotiable.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3][5] Contaminated clothing must be removed and washed before reuse.[3]

-

Respiratory Protection: If significant dusting occurs or ventilation is inadequate, wear an approved mask or respirator.[5]

5.2 Hygiene Measures

-

Wash hands thoroughly after handling the substance.[3]

-

Do not eat, drink, or smoke when using this product.

-

Immediately change contaminated clothing and apply preventive skin protection.

5.3 Storage

-

Store in a well-ventilated, dry place.[3]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[3]

-

Store locked up to restrict access to authorized personnel.[3]

Disposal Considerations

Proper disposal is an ethical and regulatory responsibility, driven by the compound's high aquatic toxicity.

-

Waste Treatment: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[3]

-

Methodology: Waste material should not be mixed with other waste. Leave the chemical in its original container if possible. Uncleaned containers should be handled as if they contain the product itself. Do not allow the product to be released into the environment.[3] The collection of spillage is required to prevent environmental contamination.[3]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound | CAS#:63057-72-7. [Link]

-

PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - Product. (Note: Generic safety data sheet with relevant principles). [Link]

-

PubChem. 1-(Benzyloxy)-2-bromo-4-methylbenzene. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. (Note: Generic safety data sheet with relevant principles). [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. Safety Data Sheet. (Note: Generic safety data sheet with relevant principles). [Link]

-

Quanterix. Safety Data Sheet. (Note: Generic safety data sheet with relevant principles). [Link]

-

PubChemLite. This compound. [Link]

Sources

- 1. This compound | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 63057-72-7 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:63057-72-7 | Chemsrc [chemsrc.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.fr [fishersci.fr]

A Technical Guide to the Spectral Analysis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-bromo-2-methoxybenzene is a substituted aromatic ether with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its chemical structure, characterized by a benzyloxy, a bromo, and a methoxy group on a benzene ring, gives rise to a unique spectral signature. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for guiding its use in further chemical transformations. This guide provides an in-depth analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are supported by data from closely related structural analogs to provide a robust framework for researchers.

Molecular Identity

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1] |

| Molecular Weight | 293.15 g/mol | [1] |

| IUPAC Name | 4-bromo-1-(benzyloxy)-2-methoxybenzene | [1] |

| CAS Number | 63057-72-7 | [1] |

Structural Elucidation Workflow

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. The logical workflow for this process is outlined below.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would be recorded in a deuterated solvent, typically chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons in this compound, based on the analysis of structurally similar compounds. For comparison, the experimental data for 1-(benzyloxy)-4-methoxybenzene is provided.[2]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Analog: 1-(benzyloxy)-4-methoxybenzene (δ, ppm)[2] |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3.80 (s, 3H) |

| Methylene (-OCH₂-) | ~5.1 | Singlet | 5.05 (s, 2H) |

| Aromatic (H-3, H-5, H-6) | 6.8 - 7.2 | Multiplet | 6.86-6.96 (m, 4H) |

| Aromatic (Benzyloxy) | 7.3 - 7.5 | Multiplet | 7.33-7.47 (m, 5H) |

Interpretation and Experimental Considerations

-

Methoxy Group (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, thus they are expected to appear as a sharp singlet at approximately 3.8 ppm.

-

Methylene Group (-OCH₂-): The two protons of the benzylic methylene group are also equivalent and will appear as a singlet around 5.1 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons: The protons on the substituted benzene ring (H-3, H-5, and H-6) will exhibit a complex splitting pattern due to their coupling with each other. Their chemical shifts will be influenced by the electronic effects of the substituents. The bromine atom is expected to cause a downfield shift for the adjacent protons. The five protons of the benzyl group will appear as a multiplet in the range of 7.3-7.5 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.

Predicted ¹³C NMR Spectral Data